molecular formula C22H26N4O3S2 B2433803 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851987-36-5

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No. B2433803
M. Wt: 458.6
InChI Key: MFHDEYXRRYOWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.
BenchChem offers high-quality N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Antimicrobial Activity

The compound is structurally related to Hoechst 33258, known for binding strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It's part of the bis-benzimidazole family of minor groove binders, illustrating its potential use in studying DNA interactions and antimicrobial activity. Hoechst derivatives are utilized in various biological applications, including chromosome and nuclear staining in plant cell biology and as radioprotectors and topoisomerase inhibitors, indicating the broader applications of this compound class in molecular biology and genetics (Issar & Kakkar, 2013).

Importance in Medicinal Chemistry

The benzothiazole structure, a key component of the compound, is crucial in medicinal chemistry. Benzothiazole and its derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer properties. This diversity in biological activities highlights the importance of this compound in drug discovery and the development of novel therapeutic agents (Bhat & Belagali, 2020).

Role in Drug Synthesis and Impurity Analysis

The compound is related to the synthesis of omeprazole and other pharmaceutical impurities of proton pump inhibitors. Understanding its structure and properties can provide insights into the development and improvement of these types of drugs. The synthesis of impurities of proton pump inhibitors like omeprazole is crucial for developing standards used in impurity profiling, which is an essential part of quality control in pharmaceutical production (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-5-4-10-26(13-14)31(28,29)18-8-6-17(7-9-18)21(27)24-25-22-23-20-16(3)11-15(2)12-19(20)30-22/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHDEYXRRYOWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.